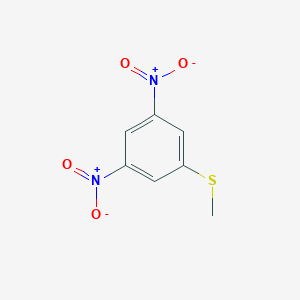![molecular formula C24H21N5O2S B289981 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-9-(4-methoxyphenyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone](/img/structure/B289981.png)
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-9-(4-methoxyphenyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-9-(4-methoxyphenyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone is a chemical compound that has been extensively studied in scientific research. It belongs to the class of pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives, which have been shown to have various biological activities.
Mecanismo De Acción
The mechanism of action of 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-9-(4-methoxyphenyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-9-(4-methoxyphenyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to have antibacterial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-9-(4-methoxyphenyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone has several advantages for lab experiments. It has been shown to have potent biological activities, making it a useful tool for studying various biological processes. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. In addition, its potential toxicity and side effects need to be carefully evaluated before using it in experiments.
Direcciones Futuras
There are several future directions for research on 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-9-(4-methoxyphenyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone. One direction is to further investigate its mechanism of action and its potential use in the treatment of various diseases. Another direction is to explore its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles. Finally, it may also be useful to study its pharmacokinetics and pharmacodynamics to better understand its absorption, distribution, metabolism, and excretion in the body.
Métodos De Síntesis
The synthesis of 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-9-(4-methoxyphenyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone involves the reaction of 7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carbaldehyde with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, followed by the reaction with 4-methoxybenzylamine, and finally the reaction with ethyl chloroformate. The synthesis has been described in detail in scientific literature.
Aplicaciones Científicas De Investigación
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-9-(4-methoxyphenyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone has been extensively studied for its biological activities. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential use in the treatment of various diseases such as cancer, rheumatoid arthritis, and bacterial infections.
Propiedades
Fórmula molecular |
C24H21N5O2S |
|---|---|
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
1-[6-(3,5-dimethylpyrazol-1-yl)-13-(4-methoxyphenyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-12-yl]ethanone |
InChI |
InChI=1S/C24H21N5O2S/c1-12-10-13(2)29(28-12)23-22-21(25-11-26-23)20-19(16-6-8-17(31-5)9-7-16)18(15(4)30)14(3)27-24(20)32-22/h6-11H,1-5H3 |
Clave InChI |
WHANYNYIXFOKKB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=NC=NC3=C2SC4=NC(=C(C(=C34)C5=CC=C(C=C5)OC)C(=O)C)C)C |
SMILES canónico |
CC1=CC(=NN1C2=NC=NC3=C2SC4=NC(=C(C(=C34)C5=CC=C(C=C5)OC)C(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,7,7-Trimethyl-5-[{p-toluenesulfonyloxy}imino]bicyclo[4.1.0]hept-3-en-2-one](/img/structure/B289901.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine](/img/structure/B289903.png)

![Dimethyl 2-{[5-(acetylamino)-2-aminophenyl]sulfanyl}-3-methylsuccinate](/img/structure/B289905.png)



![4-Phenyl-9H-indeno[1,2-d]pyridazine-1(2H),9-dione](/img/structure/B289912.png)
![N-(9,10-diphenylpyrrolo[2'',1'':6',1']pyrazino[2',3':4,5]thieno[2,3-c]pyridazin-4-yl)-N-phenylamine](/img/structure/B289913.png)
![1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone](/img/structure/B289914.png)
![1-[7-(4-Methoxyphenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone](/img/structure/B289916.png)
![9-Phenyl-4-oxo-7-methyl-3,4-dihydrospiro[pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2(1H),1'-cyclopentane]-8-carboxylic acid ethyl ester](/img/structure/B289922.png)
![2-phenyl-7-(2-thienyl)-9-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B289923.png)